N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide

PARP10 ADP-ribosylation Chemical Probe

N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide is a small-molecule benzamide derivative that incorporates a diphenyl ether (3-phenoxy) moiety. This compound is part of a broader chemotype (3- and 4-phenoxybenzamides) that has been systematically evaluated for selective inhibition of mono-ADP-ribosyltransferases, histone deacetylases, and receptor tyrosine kinases.

Molecular Formula C21H19NO4
Molecular Weight 349.386
CAS No. 307325-95-7
Cat. No. B2956938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenyl)-3-phenoxybenzamide
CAS307325-95-7
Molecular FormulaC21H19NO4
Molecular Weight349.386
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3)OC
InChIInChI=1S/C21H19NO4/c1-24-19-12-11-16(14-20(19)25-2)22-21(23)15-7-6-10-18(13-15)26-17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23)
InChIKeyFQBKBLARHWQTSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide (CAS 307325-95-7): A Specialized 3-Phenoxybenzamide for Targeted R&D Procurement


N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide is a small-molecule benzamide derivative that incorporates a diphenyl ether (3-phenoxy) moiety [1]. This compound is part of a broader chemotype (3- and 4-phenoxybenzamides) that has been systematically evaluated for selective inhibition of mono-ADP-ribosyltransferases, histone deacetylases, and receptor tyrosine kinases [1][2][3]. While it is not a clinical candidate, its specific substitution pattern (3,4-dimethoxy on the aniline ring) represents a distinct, commercially available building block for structure-activity relationship (SAR) studies, particularly in the fields of oncology and epigenetics [1][2][4].

N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide: Why Broad Class Analogues Are Not Interchangeable


The 3-phenoxybenzamide chemotype exhibits significant activity cliffs where minor structural modifications dramatically alter target selectivity and potency [1][2]. For instance, while N-hydroxy-3-phenoxybenzamide is a weak HDAC8 inhibitor (IC50 = 6600 nM), other 3-phenoxybenzamides demonstrate potent VEGFR-2 inhibition, and 4-phenoxybenzamide congeners show nanomolar PARP10 activity [1][3][4]. Therefore, substituting N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide with a generic 'phenoxybenzamide' without precise structural matching risks entirely different or null biological outcomes. Procurement decisions must be guided by the specific N-aryl substitution, as it is a primary determinant of the compound's utility in a given assay or SAR campaign [1][2].

Quantitative Evidence Guide: N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide Differentiation Metrics


PARP10 Selectivity: 3-Phenoxy vs. 4-Phenoxybenzamide Backbones

The 3-phenoxybenzamide core, as found in the target compound, exhibits a distinct selectivity profile compared to the more widely studied 4-phenoxybenzamide core in PARP10 inhibition. While 4-phenoxybenzamide analogs like compound 32 achieve potent PARP10 inhibition (IC50 = 230 nM), the specific 3-phenoxy regioisomers, such as 3-(4-carbamoylphenoxy)benzamide, are identified as selective inhibitors with a different selectivity fingerprint [1][2]. N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide is the 3-phenoxy regioisomer, which is essential for this alternative selectivity profile [1].

PARP10 ADP-ribosylation Chemical Probe

Aniline Ring Substitution: 3,4-Dimethoxy vs. Unsubstituted N-Phenyl

The 3,4-dimethoxy substitution on the aniline ring is a key differentiator. Data from a similar benzamide scaffold show that changing the N-phenyl substitution from unsubstituted to 3,4-dimethoxy can modulate enzyme inhibitory activity. In a study of substituted benzamides, the 3-OMe analog had an IC50 of 13.5 ± 6.8 μM, while the 4-OMe analog was significantly less active (149 ± 43 μM) [1]. The 3,4-dimethoxy pattern in the target compound provides a unique electronic and steric profile compared to unsubstituted, mono-methoxy, or other di-methoxy patterns, which can be crucial for optimizing target engagement [1][2].

Medicinal Chemistry SAR Lead Optimization

HDAC Inhibitory Potential: Amide vs. Hydroxamic Acid Warheads

The target compound is a benzamide, lacking the hydroxamic acid warhead found in many potent but often non-selective HDAC inhibitors. N-hydroxy-3-phenoxybenzamide, a close structural analog differing only by the N-hydroxy group, is a known HDAC8 inhibitor with an IC50 of 6600 nM [1]. The target compound's amide linkage prevents the strong zinc chelation typical of hydroxamates, thereby offering a different (and likely weaker) interaction profile with HDACs. This structural distinction is critical for applications requiring modulation rather than potent inhibition of HDAC activity, or for use as a negative control or scaffold for developing benzamide-based HDAC inhibitors [1][2].

Epigenetics HDAC Cancer

Primary Research Applications of N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide (CAS 307325-95-7)


PARP10 Chemical Probe Development and Selectivity Profiling

Use as a 3-phenoxybenzamide core building block for synthesizing selective PARP10 inhibitors. Studies have identified distinct selectivities for 3-phenoxybenzamides over other PARP isoforms, making this compound a valuable starting point for medicinal chemistry campaigns aiming to develop isoform-selective chemical probes for studying mono-ADP-ribosylation in DNA repair, inflammation, and cancer [1].

Structure-Activity Relationship (SAR) Studies of Benzamide Derivatives

Employ as a reference compound in SAR studies exploring the impact of N-aryl substitution on biological activity. Its specific 3,4-dimethoxyphenyl group offers a distinct electronic and steric profile, allowing researchers to probe the effects of substitution on target binding and selectivity in enzyme inhibition assays (e.g., kinases, HDACs) [1][2].

Negative Control for HDAC Inhibitor Assays

Utilize as a matched-pair negative control for N-hydroxy-3-phenoxybenzamide in HDAC8 inhibition assays. The lack of a hydroxamic acid warhead in this compound ensures minimal to no zinc-dependent HDAC inhibition, providing a baseline for evaluating the specific contribution of the zinc-binding group in the active analog [1].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenyl)-3-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.